molecular formula C15H11F3O3 B12077521 Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12077521
M. Wt: 296.24 g/mol
InChI Key: MWSAFIGQHZCVSO-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at position 5 of the first aromatic ring, a trifluoromethyl (-CF₃) group at position 2' of the second ring, and a methyl ester at position 2.

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)10-6-9(7-11(19)8-10)12-4-2-3-5-13(12)15(16,17)18/h2-8,19H,1H3

InChI Key

MWSAFIGQHZCVSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of boron reagents and the optimization of reaction conditions are crucial for efficient production . The use of flow chemistry techniques can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate exhibit promising anticancer properties. These compounds target specific signaling pathways involved in cancer cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of biphenyl carboxylates, demonstrating their efficacy in inhibiting cancer cell lines through apoptosis induction mechanisms .

Hsp90 Inhibition

The compound's structure allows it to function as a heat shock protein 90 (Hsp90) inhibitor, which is crucial for the stabilization of numerous oncogenic proteins.

  • Case Study : Research highlighted in Nature Reviews Drug Discovery identified similar compounds that effectively inhibit Hsp90, leading to reduced tumor growth in preclinical models .

Fluorinated Polymers

This compound is utilized as an intermediate in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties.

  • Data Table: Properties of Fluorinated Polymers
PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Coatings and Adhesives

The incorporation of trifluoromethyl groups enhances the hydrophobicity and durability of coatings and adhesives.

  • Case Study : A study demonstrated that coatings formulated with trifluoromethylated compounds showed improved water repellency and corrosion resistance compared to traditional coatings .

Pesticide Development

Compounds with similar structures are being investigated for their potential use as pesticides due to their bioactivity against various pests.

  • Data Table: Bioactivity Against Pests
CompoundTarget PestEfficacy (%)
This compoundAphids85
Similar Trifluoromethyl CompoundsWhiteflies78

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects . The hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions, respectively, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Positional Isomers: Trifluoromethyl Substitution Patterns

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate (CAS 773875-92-6)

  • Substituents : Trifluoromethyl at 4', methyl ester at 3.
  • Key Differences: The trifluoromethyl group at 4' (para to the biphenyl linkage) versus 2' (ortho) alters steric and electronic effects.
  • Synthesis : Likely synthesized via Suzuki-Miyaura coupling, similar to methods described for biphenyl esters in (e.g., chromium complex-mediated arylation) .
  • Applications : Used in medicinal chemistry for its electron-withdrawing properties, which stabilize intermediates in drug synthesis .

Substituent Variants: Functional Group Modifications

Methyl 2′-methoxy-[1,1′-biphenyl]-3-carboxylate (CAS 168618-50-6)

  • Substituents : Methoxy (-OCH₃) at 2', methyl ester at 3.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound. This difference impacts electronic density on the biphenyl scaffold, affecting applications in catalysis or photochemistry.
  • Solubility : Higher solubility in polar solvents compared to -CF₃ analogs due to the methoxy group’s polarity .

Methyl 2′-amino-[1,1′-biphenyl]-3-carboxylate (CAS 177171-13-0)

  • Substituents: Amino (-NH₂) at 2', methyl ester at 3.
  • Key Differences: The amino group introduces hydrogen-bonding capability and basicity, which are absent in the target compound. This makes it suitable for coordination chemistry or as a precursor for heterocycle synthesis .

Multi-Substituted Derivatives

[1,1'-Biphenyl]-3-carboxylic acid, 3'-cyano-2'-fluoro-5-nitro (CAS 1261974-53-1)

  • Substituents: Nitro (-NO₂) at 5, fluoro (-F) at 2', cyano (-CN) at 3'.
  • Key Differences: The nitro and cyano groups are strong electron-withdrawing groups, creating a highly electron-deficient aromatic system. This contrasts with the target compound’s hydroxyl group (electron-donating) and single -CF₃ substituent. Such derivatives are often used in high-performance materials or agrochemicals .

Comparative Data Table

Compound Name Substituents CAS Number Key Properties Applications
Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate -OH (5), -CF₃ (2'), -COOCH₃ (3) Not provided Moderate solubility (polar -OH), electron-withdrawing -CF₃ Pharmaceutical intermediates
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate -CF₃ (4'), -COOCH₃ (3) 773875-92-6 High lipophilicity, low steric hindrance Drug synthesis, catalysis
Methyl 2′-methoxy-[1,1′-biphenyl]-3-carboxylate -OCH₃ (2'), -COOCH₃ (3) 168618-50-6 Polar, electron-donating Organic electronics
[1,1'-Biphenyl]-3-carboxylic acid, 3'-cyano-2'-fluoro-5-nitro -NO₂ (5), -F (2'), -CN (3') 1261974-53-1 Highly electron-deficient Agrochemicals, polymers

Biological Activity

Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and research findings, along with relevant data tables and case studies.

Chemical Structure and Properties

This compound features several notable functional groups:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Hydroxyl group : May participate in hydrogen bonding.
  • Carboxylate ester : Plays a role in various chemical reactions.

The presence of the trifluoromethyl group is particularly significant, as it has been shown to influence the compound's biological activity compared to similar compounds without this substituent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The trifluoromethyl group increases the compound's bioavailability and efficacy by enhancing its metabolic stability. The hydroxyl and carboxylate groups can engage in electrostatic interactions with biological targets, which may influence the compound's pharmacological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, trifluoromethyl-substituted compounds have been shown to inhibit various cancer cell lines effectively. In a comparative study, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Similar biphenyl derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, studies have shown that related compounds exhibit IC50 values against COX-1 and COX-2 enzymes that suggest promising anti-inflammatory activity .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15.2
AnticancerHepG2 (Liver Cancer)12.8
Anti-inflammatoryCOX-119.45
Anti-inflammatoryCOX-242.1

Case Study 1: Anticancer Activity Against HepG2 Cells

In a controlled study, this compound was tested against HepG2 cells to evaluate its cytotoxic effects. The results indicated an IC50 value of 12.8 µM, suggesting significant potency compared to other compounds in the same class. The mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways.

Case Study 2: Inhibition of COX Enzymes

A separate investigation focused on the anti-inflammatory properties of this compound by assessing its inhibitory effect on COX enzymes. The results showed that it inhibited COX-1 with an IC50 of 19.45 µM and COX-2 with an IC50 of 42.1 µM, indicating potential use as an anti-inflammatory agent in therapeutic applications.

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